Pramiracetam sulfate

概要

説明

プラミラセタム硫酸塩は、認知機能向上薬であるラセタム系化合物に属するものです。1970年代後半に、パーケ・デイビスの科学者によって初めて合成されました。プラミラセタム硫酸塩は、特に記憶や学習など、認知機能を向上させる可能性で知られています。 プラミスターなどのさまざまな商品名で販売されており、一部のヨーロッパ諸国では認知機能障害の治療に使用されています .

準備方法

合成経路と反応条件

プラミラセタム硫酸塩の合成にはいくつかのステップが必要です。一般的な方法の1つは、ピロリドンエチル酢酸とN,N-ジイソプロピルエタノールアミンの縮合反応です。 この反応の後、塩素化とアンモニア分解が行われ、中間体N,N-ジイソプロピルエチルアミンが得られます 。 最終生成物は、溶解、ろ過、再溶解、抽出、還流、凍結、吸引ろ過などの精製ステップを経て得られます .

工業的生産方法

大規模生産の場合、このプロセスは同様のステップで行われますが、より高い収率と純度を実現するために最適化されています。 この方法には、縮合、塩素化、アンモニア分解反応が含まれ、それに続く精製ステップにより、最終生成物が工業規格を満たすことが保証されます .

化学反応の分析

反応の種類

プラミラセタム硫酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: プラミラセタム硫酸塩は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応も起こりますが、これはあまり一般的ではありません。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)と還元剤(水素化ホウ素ナトリウムなど)があります。 置換反応には、しばしばハロゲン化剤が関与します .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が生成される可能性がありますが、置換反応によってさまざまな置換プラミラセタム化合物が生成される可能性があります .

科学研究の応用

化学: 認知機能向上薬の構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: プラミラセタム硫酸塩は、神経細胞膜やシナプス伝達への影響を理解するための研究で使用されています.

医学: 認知機能障害、アルツハイマー病の治療薬として、また重度のうつ病の電気けいれん療法後の認知機能回復のための補助療法として、その可能性が研究されています.

科学的研究の応用

Cognitive Enhancement

Clinical Studies

One of the primary applications of pramiracetam sulfate is in improving cognitive function, particularly in individuals with cognitive impairments. A placebo-controlled study demonstrated that administering 400 mg of this compound three times daily significantly improved memory performance in young males with brain injuries. The improvements were notable in delayed recall tasks and persisted through an 18-month open-trial period and a one-month follow-up after discontinuation of the drug .

Neurochemical Mechanisms

Research indicates that this compound enhances high-affinity choline uptake (HACU) in the hippocampus, which is crucial for acetylcholine synthesis—a neurotransmitter essential for learning and memory. In a study involving rats, doses of 44 and 88 mg/kg administered intraperitoneally resulted in a 30-37% increase in HACU compared to controls. This suggests that this compound may enhance cholinergic activity, thereby facilitating cognitive processes .

Neuroprotection

Mechanisms of Action

this compound is also investigated for its neuroprotective effects. It appears to stabilize neuronal membranes and enhance fluidity, which may protect against neuronal damage caused by various stressors such as hypoxia or toxic agents. The compound's ability to modulate neurotransmitter systems—particularly the cholinergic, serotonergic, and dopaminergic systems—underpins its neuroprotective properties .

Case Studies

In animal models, this compound has been shown to counteract cognitive deficits induced by neurotoxic agents. For instance, studies involving d-methamphetamine administration indicated that pramiracetam did not alter the neurochemical changes induced by this stimulant but rather helped maintain normal neurotransmitter concentrations in the brain .

Pharmacological Applications

Therapeutic Window

The pharmacological profile of this compound suggests a therapeutic window that allows for effective cognitive enhancement without significant side effects. Studies indicate that both oral and intravenous routes of administration yield beneficial effects on cognition without sedation or psychostimulant effects, making it a candidate for treating various cognitive disorders .

Potential Uses

this compound has been explored as a treatment option for conditions such as dementia, dyslexia, cortical myoclonus, and even as an adjunct therapy in stroke recovery scenarios due to its capacity to enhance cognitive recovery post-injury .

Summary Table of Findings

作用機序

プラミラセタム硫酸塩は、独特の作用機序で機能します。神経伝達物質のレベルを直接調節する多くのノオトロピックとは異なり、プラミラセタム硫酸塩は主に神経細胞膜やシナプス伝達の効率に影響を与えます。 海馬における高親和性コリン取り込みを増加させ、アセチルコリンの合成を促進します。アセチルコリンは、注意、学習、記憶などの認知機能に不可欠です 。 さらに、脳血流を促進し、脳全体の代謝とエネルギーレベルを向上させます .

類似化合物との比較

プラミラセタム硫酸塩は、しばしば他のラセタムと比較されます。たとえば、次のとおりです。

ピラセタム: 認知機能向上作用で知られる最初のラセタムですが、プラミラセタム硫酸塩ほど強力ではありません.

アニラセタム: 認知機能向上に加えて、不安解消作用で知られています.

オキシラセタム: プラミラセタム硫酸塩に似ていますが、作用機序が異なります.

フェニルピラセタム: 刺激作用を持つ、より強力な誘導体です.

生物活性

Pramiracetam sulfate, a member of the racetam family of nootropic agents, is primarily recognized for its cognitive-enhancing properties. This article explores its biological activity, focusing on neurochemical effects, cognitive enhancement, and therapeutic applications based on diverse research findings.

This compound (chemical name: N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide sulfate) was synthesized in the late 1970s and is known to enhance cognitive functions by modulating neurotransmitter systems, particularly acetylcholine.

- Choline Uptake : Research indicates that pramiracetam significantly stimulates high-affinity choline uptake (HACU) in rat hippocampal synaptosomes, suggesting an increase in acetylcholine turnover. Doses of 44 and 88 mg/kg administered intraperitoneally resulted in a 30-37% increase in HACU compared to controls . This effect is crucial for memory formation and retention.

- Neurotransmitter Interaction : Unlike many other cognitive enhancers, pramiracetam does not exhibit a significant affinity for dopaminergic, serotonergic, or GABAergic receptors. Studies show no alteration in the concentrations of norepinephrine, dopamine, or serotonin following administration . This indicates that its cognitive-enhancing effects may not arise from direct modulation of these neurotransmitter systems but rather through indirect mechanisms that enhance cholinergic activity .

Cognitive Enhancement Studies

Pramiracetam has been evaluated in various clinical studies for its efficacy in improving memory and cognitive function:

- Placebo-Controlled Trials : A double-blind placebo-controlled study involving young males with brain injuries demonstrated significant improvements in memory performance, particularly in delayed recall tasks, after administering 400 mg of this compound three times daily (TID). These improvements were sustained over an 18-month open-label trial period and a one-month follow-up after discontinuation .

- Pharmacological Therapeutic Window : The pharmacologic effects of pramiracetam suggest a therapeutic window that allows for cognitive enhancement without sedation or significant mood alteration. This makes it a potential candidate for treating cognitive impairments associated with aging or brain injury .

Case Studies and Research Findings

Several case studies have further elucidated the effects of pramiracetam on cognitive functions:

Neuroprotective Effects

Animal studies suggest that pramiracetam may also exert neuroprotective effects by enhancing cerebral blood flow and improving membrane fluidity. This could facilitate better neuronal signaling and overall brain health .

特性

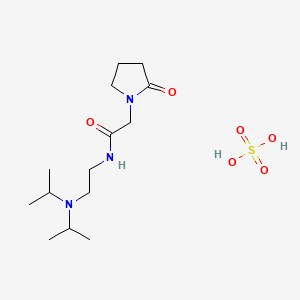

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSROKXFXFNERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68497-62-1 (Parent) | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50223166 | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72869-16-0 | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。